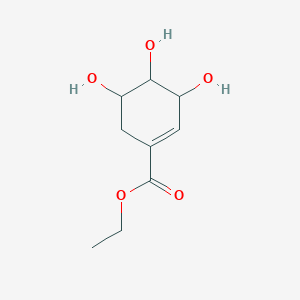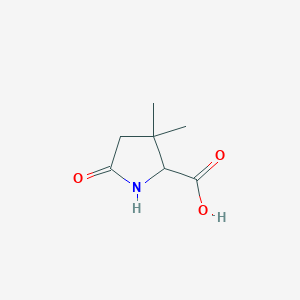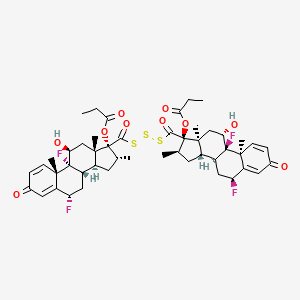
シキミ酸エチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shikimic acid ethyl ester is an ester derivative of shikimic acid, a naturally occurring compound found in various plants, particularly in the fruits of Illicium verum (star anise) Shikimic acid is a key intermediate in the biosynthesis of aromatic compounds in plants and microorganisms
科学的研究の応用
Shikimic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids.
Medicine: Investigated for its potential antiviral properties, particularly in the synthesis of antiviral drugs like oseltamivir (Tamiflu).
Industry: Utilized in the production of fine chemicals and as a precursor for various pharmaceuticals.
作用機序
Target of Action
Shikimic acid ethyl ester primarily targets the enzymes in the shikimate pathway . This pathway is crucial for the synthesis of chorismate and aromatic amino acids, and is present in plants, bacteria, fungi, and some parasites, but absent in animals . The enzymes involved in this pathway include 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), 3-dehydroquinate synthase (DHQS), 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHQ/SDH), shikimate kinase (SK), 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS), and chorismate synthase (CS) .
Mode of Action
Shikimic acid ethyl ester interacts with its targets by inhibiting the enzymes in the shikimate pathway . For instance, it can inhibit the activity of DAHP synthase, a key enzyme in the shikimate pathway . This inhibition can disrupt the synthesis of chorismate and aromatic amino acids, leading to changes in the metabolic processes of the organisms.
Biochemical Pathways
The shikimate pathway, affected by shikimic acid ethyl ester, consists of seven reaction steps . It begins with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . A key branch-point compound is chorismic acid, the final product of the shikimate pathway . The downstream effects of this pathway include the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which play essential roles in many organisms .
Pharmacokinetics
Studies on shikimic acid, a related compound, have shown that it exhibits bi-exponential decay after intravenous dosing, with a rapid distribution up to 1 hour followed by slow elimination . After oral administration, the shikimic acid level peaks at about 3 hours, and then disappears mono-exponentially with a half-life of 1.3 hours . The absolute oral bioavailability was about 10% in rats .
Result of Action
The inhibition of the shikimate pathway by shikimic acid ethyl ester can lead to a disruption in the synthesis of chorismate and aromatic amino acids . This can have significant molecular and cellular effects, as these compounds play crucial roles in various metabolic processes. For instance, aromatic amino acids are precursors for the synthesis of proteins and other important biomolecules.
Action Environment
The action of shikimic acid ethyl ester can be influenced by various environmental factors. For instance, the expression of phenolic compounds, which are formed via the shikimate pathway, is promoted by biotic and abiotic stresses such as herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation . These factors can potentially affect the efficacy and stability of shikimic acid ethyl ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of shikimic acid ethyl ester typically involves the esterification of shikimic acid with ethanol in the presence of an acid catalyst. A common method includes the use of concentrated sulfuric acid as a catalyst, where shikimic acid and ethanol are refluxed together, leading to the formation of the ester. The reaction can be represented as follows:
Shikimic acid+EthanolH2SO4Shikimic acid ethyl ester+Water
Industrial Production Methods: Industrial production of shikimic acid ethyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure ester.
化学反応の分析
Types of Reactions: Shikimic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to shikimic acid and ethanol in the presence of an acid or base.
Oxidation: Oxidative reactions can modify the hydroxyl groups present in the ester.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Shikimic acid and ethanol.
Oxidation: Oxidized derivatives of shikimic acid ethyl ester.
Substitution: Substituted esters with different functional groups.
類似化合物との比較
Shikimic Acid: The parent compound, which is more hydrophilic and directly involved in the shikimate pathway.
Quinic Acid: Another compound in the shikimate pathway, differing in its hydroxylation pattern.
Chorismic Acid: A downstream product of shikimic acid, serving as a precursor for various aromatic compounds.
Uniqueness: Shikimic acid ethyl ester is unique due to its esterified form, which can influence its solubility and reactivity compared to shikimic acid. This modification can make it more suitable for certain synthetic applications and potentially alter its biological activity.
特性
CAS番号 |
101769-63-5 |
|---|---|
分子式 |
C9H14O5 |
分子量 |
202.20 g/mol |
IUPAC名 |
ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3/t6-,7-,8-/m1/s1 |
InChIキー |
ZZJSUXLVNPETPK-BWZBUEFSSA-N |
SMILES |
CCOC(=O)C1=CC(C(C(C1)O)O)O |
異性体SMILES |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |
正規SMILES |
CCOC(=O)C1=CC(C(C(C1)O)O)O |
同義語 |
(3R,4S,5R)-Trihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester; _x000B_[3R-(3α,4α,5β)]-Trihydroxy1-Cyclohexene-1-carboxylic Acid Ethyl Ester; Ethyl Shikimate |
製品の起源 |
United States |
Q1: The provided research mentions "efficient access to oseltamivir phosphate via the O-trimesylate of shikimic acid ethyl ester." Can you elaborate on the significance of shikimic acid ethyl ester in this process?
A1: Shikimic acid ethyl ester serves as a crucial starting material in the synthesis of oseltamivir phosphate []. This is significant because shikimic acid, while naturally occurring, is found in limited quantities. Using shikimic acid ethyl ester allows for a more efficient synthesis of oseltamivir phosphate, which is an antiviral drug effective against influenza viruses. The "O-trimesylate" mentioned refers to a specific chemical modification (esterification with mesyl chloride) that makes the molecule a more suitable synthetic intermediate for subsequent steps in the oseltamivir phosphate synthesis. This highlights the importance of chemical modifications in optimizing synthetic routes for pharmaceutical compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)






